molecular formula C8H7BrFNO B1602890 3-Bromo-4-fluoro-N-methylbenzamide CAS No. 337536-22-8

3-Bromo-4-fluoro-N-methylbenzamide

Cat. No.: B1602890
CAS No.: 337536-22-8
M. Wt: 232.05 g/mol
InChI Key: XYFHGDQQIOYGME-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-N-methylbenzamide is an intermediate in the synthesis of MDV 3100 . It has a molecular formula of C8H7BrFNO and a molecular weight of 232.05 .


Synthesis Analysis

The synthesis of this compound involves a reaction mixture that is hydrolyzed and extracted twice with dichloromethane. The organic layers are combined, washed with brine, dried over MgSO4, concentrated, and purified by flash column chromatography on silica gel to afford the intermediate methylamide as a white solid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CNC(=O)C1=CC(=C(C=C1)F)Br .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include hydrolysis and extraction with dichloromethane, followed by purification by flash column chromatography .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 287.0±30.0 °C and a predicted density of 1.545±0.06 g/cm3 . Its pKa is predicted to be 14.04±0.46 .

Scientific Research Applications

Radiosynthesis and Imaging

A study by Mertens et al. (1994) discusses the radiosynthesis of a new radioiodinated ligand for serotonin-5HT2-receptors, indicating the potential of halogenated benzamides in developing tracers for imaging technologies like γ-emission tomography (Mertens et al., 1994).

Organic Synthesis and Fluorination

Groendyke et al. (2016) describe an iron-catalyzed, fluoroamide-directed C-H fluorination process, showcasing the utility of similar compounds in selective fluorination reactions, which are crucial for developing pharmaceuticals and agrochemicals (Groendyke et al., 2016).

Corrosion Inhibition

Research by Bhaskaran et al. (2019) on the anticorrosion impact of 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide for mild steel in acidic solutions highlights the relevance of fluorine-containing compounds in corrosion protection (Bhaskaran et al., 2019).

Photocatalysis

A study on the photocatalytic degradation of propyzamide using TiO2-loaded adsorbent supports demonstrates the potential of halogenated benzamides in environmental remediation and the degradation of hazardous substances (Torimoto et al., 1996).

Antimicrobial Applications

Desai et al. (2013) synthesized new 5-arylidene derivatives bearing a fluorine atom, demonstrating promising antimicrobial activity, which indicates the potential of halogenated benzamides in developing new antimicrobials (Desai et al., 2013).

Safety and Hazards

The safety data sheet for a related compound, 3-Bromo-4-fluorobenzaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-bromo-4-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFHGDQQIOYGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622019
Record name 3-Bromo-4-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337536-22-8
Record name 3-Bromo-4-fluoro-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337536-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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